

A Comparative Analysis of Lysine 2-Hydroxyisobutyrylation (Khib) and Butyrylation

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of two emerging post-translational modifications.

This guide provides a detailed comparative analysis of two recently discovered lysine acylations: 2-hydroxyisobutyrylation (Khib) and butyrylation. Both modifications play crucial roles in regulating cellular processes, including metabolism and gene expression, by altering the physicochemical properties of proteins. Understanding their distinct and overlapping functions, regulatory mechanisms, and analytical methodologies is critical for advancing research and therapeutic development in various fields, including oncology, metabolic diseases, and epigenetics.

Introduction to Khib and Butyrylation

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome.^[1] Among the growing family of lysine acylations, 2-hydroxyisobutyrylation (Khib) and butyrylation have emerged as significant regulatory marks. Khib, first identified in 2014, involves the addition of a 2-hydroxyisobutyryl group to the ϵ -amino group of a lysine residue.^[1] Butyrylation, on the other hand, is the addition of a butyryl group. Both modifications neutralize the positive charge of lysine and introduce bulkier side chains than the well-studied acetylation, suggesting unique functional consequences.^[2]

Biochemical Properties and Donors

The primary donors for these modifications are their respective coenzyme A (CoA) thioesters: 2-hydroxyisobutyryl-CoA (HibCoA) for Khib and butyryl-CoA for butyrylation.^{[3][4]} The availability of these acyl-CoAs is tightly linked to cellular metabolic states. HibCoA is an intermediate in the catabolism of the branched-chain amino acid valine, while butyryl-CoA is generated from fatty acid β -oxidation and can also be derived from the gut microbiota-produced short-chain fatty acid, butyrate.^{[4][5]} The distinct metabolic origins of the acyl donors suggest that Khib and butyrylation may act as sensors for different metabolic pathways.

Quantitative Proteomics of Khib and Butyrylation

Mass spectrometry-based proteomics has been instrumental in identifying and quantifying thousands of Khib and butyrylation sites on a wide range of proteins. While direct comparative quantitative studies under the same experimental conditions are limited, the available data indicate that both are widespread modifications.

Table 1: Quantitative Proteomics Data for Khib

Organism/Cell Line	Number of Khib Sites Identified	Number of Khib-Modified Proteins	Key Enriched Pathways	Reference
Human (HEK293T cells)	3,502	1,050	Ribosomal pathways, mRNA splicing, Carbon metabolism	^[6]
Human (PBMCs from IgAN patients)	428 (differentially modified)	290 (differentially modified)	IL-17 signaling pathway, Phagosome	^{[1][7]}
Clostridium acetobutylicum	1,078	373	Metabolic pathways, Translation	^[8]

Table 2: Quantitative Proteomics Data for Butyrylation

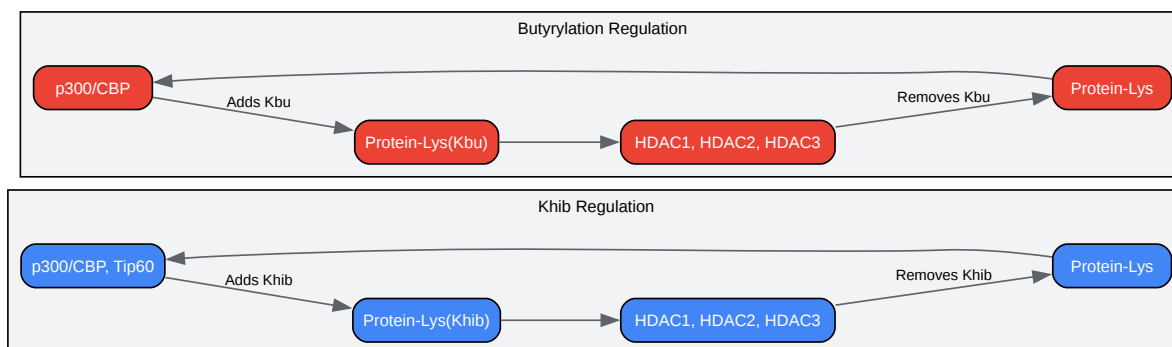
Organism/Cell Line	Number of Butyrylation Sites Identified	Number of Butyrylated Proteins	Key Enriched Pathways	Reference
Yeast (S. cerevisiae)	Multiple sites on H2B, H3, H4	Core histones	-	[9]
Rice (Oryza sativa)	-	14,808 genes marked by histone Kbu	Gene expression regulation	[10]
Mouse Spermatogenic Cells	10 sites on histones	Histones (H4K5, H4K8)	Spermatogenesis, Gene expression	[11]

Regulatory Enzymes: Writers and Erasers

The dynamic nature of Khib and butyrylation is controlled by "writer" enzymes that install the modifications and "eraser" enzymes that remove them.

Writers: The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as major writers for both Khib and butyrylation.[11][12] Interestingly, studies have shown that p300 exhibits substrate specificity, targeting different sets of proteins for Khib versus acetylation, with Khib being particularly enriched on metabolic enzymes.[12] Tip60 has also been identified as a writer for Khib.[6]

Erasers: Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, have been shown to remove both Khib and butyrylation marks.[13][14] The ability of the same enzymes to both add and remove these modifications suggests a complex regulatory interplay and potential for crosstalk between different acylation pathways.



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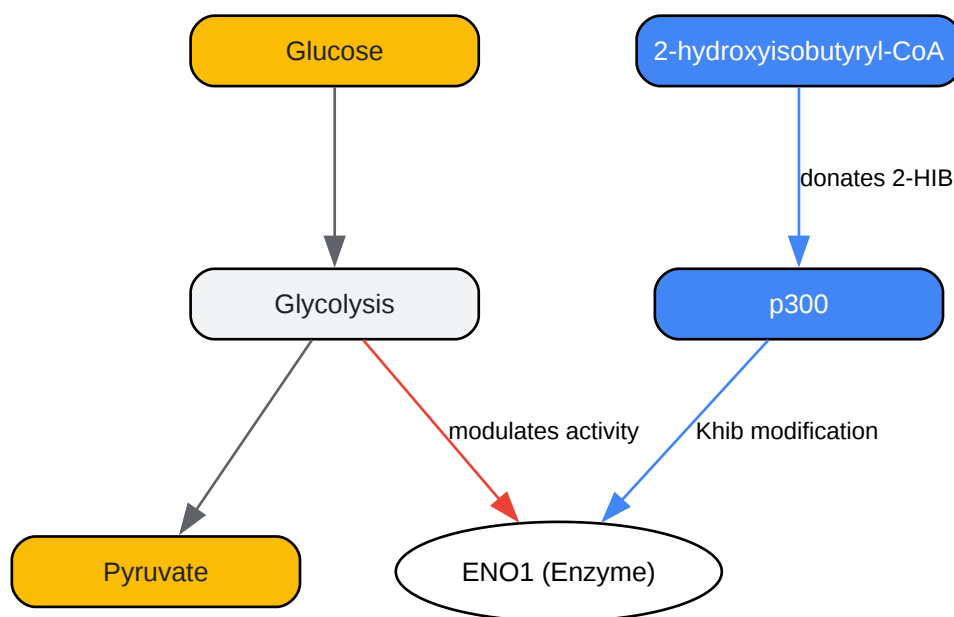
Enzymatic Regulation of Khib and Butyrylation.

Functional Roles

Both Khib and butyrylation are implicated in a variety of cellular processes, with notable roles in metabolism and gene expression.

Metabolism: Khib has been extensively linked to the regulation of metabolic pathways. p300-mediated Khib of glycolytic enzymes, such as enolase 1 (ENO1), has been shown to modulate their catalytic activity, thereby impacting glycolysis.[3][12] This suggests a direct link between the metabolic state (as reflected by HibCoA levels) and the regulation of metabolic flux.

Butyrylation, particularly through the influence of gut microbiota-derived butyrate, also impacts host metabolism.[4]



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p300-mediated Khib of ENO1 in Glycolysis.

Gene Expression: Both modifications are found on histones, suggesting a role in epigenetic regulation. Histone butyrylation has been shown to be a mark of active gene promoters and can directly stimulate transcription.[15] In spermatogenesis, a dynamic interplay between histone H4 butyrylation and acetylation regulates gene expression programs.[11][15] Histone Khib is also associated with actively transcribed genes, and its levels can be influenced by cellular metabolic status, such as glucose availability.[14]

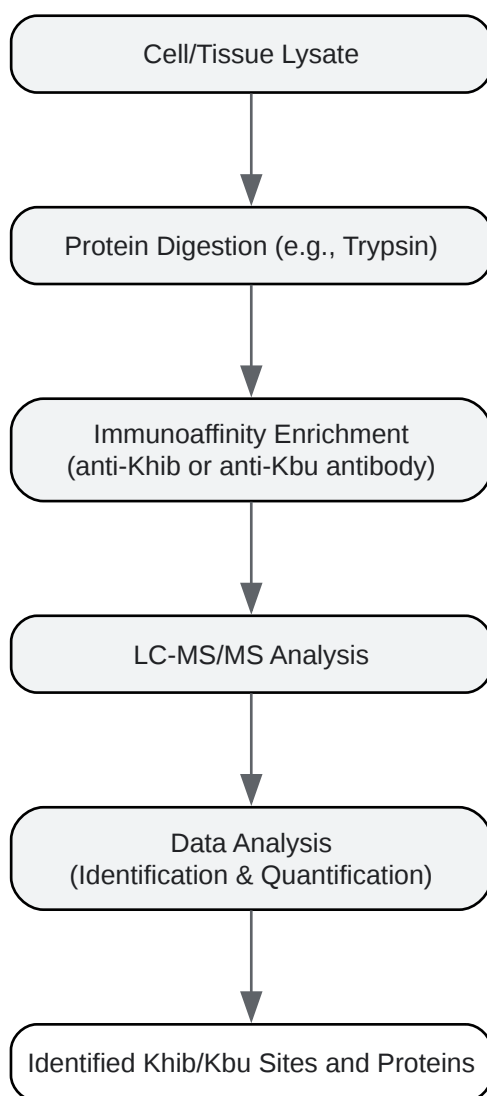
Experimental Protocols

The identification and quantification of Khib and butyrylation sites primarily rely on a combination of immunoaffinity enrichment of modified peptides followed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is used to study the genomic distribution of these modifications on histones.

Immunoaffinity Enrichment and LC-MS/MS for Khib/Butyrylation Proteomics

This protocol outlines the general workflow for identifying and quantifying Khib or butyrylation sites from cell or tissue samples.

- Protein Extraction and Digestion:
 - Lyse cells or tissues in a buffer containing urea and protease/deacetylase inhibitors to denature proteins and prevent degradation of the modifications.
 - Reduce and alkylate cysteine residues.
 - Digest proteins into peptides using an appropriate protease, such as trypsin.
 - Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
- Immunoaffinity Enrichment:
 - Incubate the desalted peptides with pan-specific anti-Khib or anti-butyryl-lysine antibodies conjugated to beads.
 - Wash the beads extensively to remove non-specifically bound peptides.
 - Elute the enriched modified peptides using a low-pH solution.
- LC-MS/MS Analysis:
 - Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a nano-HPLC system.
 - Acquire data in a data-dependent or data-independent manner.
- Data Analysis:
 - Search the acquired MS/MS spectra against a protein database to identify the modified peptides and localize the modification sites.
 - Quantify the relative abundance of the modified peptides across different samples using label-free or label-based (e.g., SILAC, TMT) methods.



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Workflow for Proteomic Analysis of Khib/Butyrylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Khib/Butyrylation

This protocol describes the general steps for mapping the genome-wide distribution of histone Khib or butyrylation.

- Chromatin Cross-linking and Shearing:
 - Cross-link proteins to DNA in living cells using formaldehyde.

- Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K9bu or a pan-Khib antibody).
 - Capture the antibody-chromatin complexes using protein A/G beads.
 - Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads.
 - Reverse the formaldehyde cross-links by heating.
 - Treat with RNase and proteinase K to remove RNA and proteins.
- DNA Purification and Library Preparation:
 - Purify the DNA fragments.
 - Prepare a sequencing library from the purified DNA.
- High-Throughput Sequencing and Data Analysis:
 - Sequence the library on a high-throughput sequencing platform.
 - Align the sequencing reads to a reference genome.
 - Identify regions of enrichment (peaks) for the histone modification.

Conclusion

Lysine 2-hydroxyisobutyrylation and butyrylation are emerging as key post-translational modifications that provide a direct link between cellular metabolism and the regulation of protein function and gene expression. While they share some regulatory enzymes, their distinct

metabolic origins and substrate preferences suggest unique roles in cellular signaling. Further research, particularly direct comparative studies, will be crucial to fully elucidate the intricate interplay between these and other lysine acylations in health and disease, paving the way for novel therapeutic strategies targeting these pathways.

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